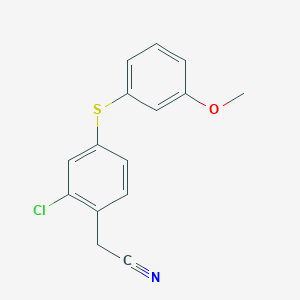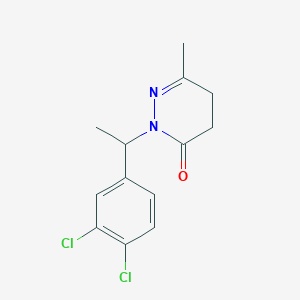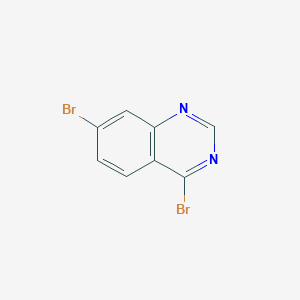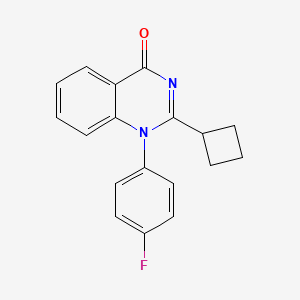
5-Iodo-2,8-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-Iodo-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good yields . Another method involves the use of transition-metal-catalyzed reactions, such as nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones . Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Iodo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include transition-metal catalysts, oxidizing agents, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
5-Iodo-2,8-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 5-Iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes involved in DNA synthesis, further inhibiting cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2,8-dimethylquinoline can be compared with other quinoline derivatives, such as 5-Fluoro-2,8-dimethylquinoline and 5-Chloro-2,8-dimethylquinoline. These compounds share similar structures but differ in their halogen substituents. The presence of iodine in this compound imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H10IN |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
5-iodo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 |
InChI-Schlüssel |
RMFUGMHJVKLBJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)I)C=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)

![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine](/img/structure/B11840261.png)
![(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B11840262.png)


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)
![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)

